molecular formula C22H27N3OS B5971518 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5971518
M. Wt: 381.5 g/mol
InChI Key: BFVTXEFBZQBIOH-UHFFFAOYSA-N
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Description

2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a spirocyclic derivative of diazaspirodecane and has been shown to possess various biological activities, making it an attractive target for drug discovery.

Mechanism of Action

The exact mechanism of action of 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, leading to the observed biological activities.
Biochemical and Physiological Effects:
The compound 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antitumor activity by inducing apoptosis in cancer cells. The compound also exhibits antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. Some of these include:
1. Investigating the compound's potential use in treating various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the compound's mechanism of action in greater detail to better understand its biological activities.
3. Exploring the compound's potential use in developing new antimicrobial agents.
4. Investigating the compound's potential use in treating various types of cancer.
5. Developing new synthetic methods for the compound to improve its yield and purity.
In conclusion, 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound with significant potential in medicinal chemistry. Its various biological activities make it an attractive target for drug discovery, and future research in this area is likely to yield promising results.

Synthesis Methods

The synthesis of 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been reported in the literature. The most commonly used method involves the reaction of 3-(methylthio)benzaldehyde and 3-pyridinecarboxaldehyde with 2,7-diazaspiro[4.5]decan-6-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields after purification.

Scientific Research Applications

The compound 2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential use in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. These activities make it an attractive target for drug discovery.

properties

IUPAC Name

2-[(3-methylsulfanylphenyl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-27-20-7-2-5-18(13-20)15-24-12-9-22(17-24)8-4-11-25(21(22)26)16-19-6-3-10-23-14-19/h2-3,5-7,10,13-14H,4,8-9,11-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVTXEFBZQBIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

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